molecular formula C13H13NS2 B13952723 Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- CAS No. 63123-25-1

Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro-

Cat. No.: B13952723
CAS No.: 63123-25-1
M. Wt: 247.4 g/mol
InChI Key: LLLDOZVMMUSWMD-UHFFFAOYSA-N
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Description

Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- is a heterocyclic compound that belongs to the thiazole family This compound is characterized by a fused ring system consisting of a naphthalene ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- typically involves the reaction of 2-naphthylamine with carbon disulfide and an alkyl halide under basic conditions. The reaction proceeds through the formation of an intermediate dithiocarbamate, which cyclizes to form the thiazole ring. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity can further improve the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thione group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding thiol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The biological activity of Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- is primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it has been shown to activate potassium channels (KCa3.1, KCa2.2, KCa2.1, and KCa2.3), leading to enhanced endothelial hyperpolarization and vasodilation. This mechanism is particularly relevant in the context of cardiovascular diseases, where the compound can help lower blood pressure by promoting vasodilation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[1,2-d]thiazole-2(1h)-thione, 1-ethyl-4,5-dihydro- is unique due to its specific ring structure and the presence of the thione group, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

63123-25-1

Molecular Formula

C13H13NS2

Molecular Weight

247.4 g/mol

IUPAC Name

1-ethyl-4,5-dihydrobenzo[e][1,3]benzothiazole-2-thione

InChI

InChI=1S/C13H13NS2/c1-2-14-12-10-6-4-3-5-9(10)7-8-11(12)16-13(14)15/h3-6H,2,7-8H2,1H3

InChI Key

LLLDOZVMMUSWMD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCC3=CC=CC=C32)SC1=S

Origin of Product

United States

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